BenchChemオンラインストアへようこそ!

1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid

Synthetic Chemistry Cross-Coupling Building Block Procurement

1-Amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 1270560-62-7; molecular formula C₁₀H₁₀BrNO₂; MW 256.10) is a conformationally constrained, cyclic α-quaternary α-amino acid belonging to the indane-based unusual amino acid family. The compound features a bicyclic 2,3-dihydro-1H-indene scaffold with three key functional handles: a quaternary α-amino acid moiety at C1, a carboxylic acid group, and an aryl bromide substituent at the 5-position of the benzene ring.

Molecular Formula C10H10BrNO2
Molecular Weight 256.10 g/mol
Cat. No. B15308508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid
Molecular FormulaC10H10BrNO2
Molecular Weight256.10 g/mol
Structural Identifiers
SMILESC1CC(C2=C1C=C(C=C2)Br)(C(=O)O)N
InChIInChI=1S/C10H10BrNO2/c11-7-1-2-8-6(5-7)3-4-10(8,12)9(13)14/h1-2,5H,3-4,12H2,(H,13,14)
InChIKeyGOLPYIMQUBXZNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic Acid: Structural Baseline and Procurement-Relevant Classification


1-Amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 1270560-62-7; molecular formula C₁₀H₁₀BrNO₂; MW 256.10) is a conformationally constrained, cyclic α-quaternary α-amino acid belonging to the indane-based unusual amino acid family [1]. The compound features a bicyclic 2,3-dihydro-1H-indene scaffold with three key functional handles: a quaternary α-amino acid moiety at C1, a carboxylic acid group, and an aryl bromide substituent at the 5-position of the benzene ring. The (S)-enantiomer is registered under CAS 1213489-08-7 and the (R)-enantiomer hydrochloride under CAS 2089672-06-8 . The 5-bromo substituent introduces both electronic perturbation (σₘ = 0.39 for Br) and a chemically addressable site for transition-metal-catalyzed cross-coupling reactions, distinguishing this scaffold from the unsubstituted parent compound 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 3927-71-7) [2].

Why 1-Amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic Acid Cannot Be Replaced by Unsubstituted or Regioisomeric Indane Amino Acids


Substituting 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid with the non-brominated parent (CAS 3927-71-7) eliminates the aryl halide handle essential for late-stage Pd-catalyzed diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings—a synthetic disconnection documented for indane-based α-amino acid derivatives [1]. Substitution with the 4-bromo regioisomer (CAS 66041-35-8) or 6-bromo regioisomer alters both the electronic environment of the aromatic ring and the steric accessibility of the bromide for cross-coupling, as demonstrated in site-specific bromoinda(box) ligand synthesis where bromine position directly governs coupling efficiency [2]. Replacement with the amino-absent analog 5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 1132943-94-2) removes the quaternary amino acid moiety that confers conformational constraint and the capacity for peptide backbone incorporation. The N-Boc-protected variant (CAS 214139-26-1) introduces a protecting group that necessitates additional deprotection steps and alters solubility and reactivity profiles, making it unsuitable as a drop-in replacement in applications requiring the free amine . These structural distinctions translate into quantitative differences in synthetic utility, biological target engagement, and downstream application scope.

Quantitative Differentiation Evidence for 1-Amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic Acid Versus Closest Analogs


Aryl Bromide Handle Enables Pd-Catalyzed Late-Stage Diversification Absent in Non-Halogenated Analog

The 5-bromo substituent in 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid provides a chemically orthogonal reactive site for Suzuki-Miyaura cross-coupling that is entirely absent in the non-halogenated parent compound 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 3927-71-7). Kotha et al. demonstrated that indane-based unusual α-amino acid derivatives bearing aryl bromides undergo efficient Suzuki-Miyaura coupling with arylboronic acids to generate highly functionalized biaryl amino acid derivatives, establishing this as a general diversification strategy for the halogenated scaffold [1]. The unsubstituted analog (CAS 3927-71-7, MW 177.20) lacks any such synthetic handle, limiting its utility to direct peptide incorporation without the possibility of post-synthetic aromatic elaboration.

Synthetic Chemistry Cross-Coupling Building Block Procurement

CYP1A2 Inhibition Liability of 5-Bromo-Indane Carboxylic Acid Scaffold vs. 4-Bromo Regioisomer Selectivity Profile

The 5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid scaffold (CAS 1132943-94-2, the amino-absent analog of the target compound) has been identified as an inhibitor of cytochrome P450 enzyme CYP1A2, a key hepatic drug-metabolizing enzyme . In contrast, the 4-bromo regioisomer (CAS 66041-35-8) has been reported to inhibit both CYP1A2 and CYP2D6, indicating that the bromine substitution position modulates the CYP isoform selectivity profile . While direct CYP inhibition data for the 1-amino-substituted target compound are not yet reported, the scaffold-level CYP interaction profile is bromine-position-dependent, and the presence of the additional 1-amino group (absent in both comparators) introduces a hydrogen-bond donor/acceptor that may further alter CYP binding. This regioisomer-dependent CYP inhibition pattern has direct implications for selecting building blocks in drug discovery programs where minimizing CYP-mediated drug-drug interaction risk is critical.

Drug Metabolism CYP Inhibition ADME-Tox Procurement Selection

Enantioselective Enzymatic Resolution: 1-Aminoindane Esters Exhibit er > 200 with CAL-B vs. er = 4 for 2-Amino Regioisomers

Li et al. (2011) demonstrated that racemic ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylates—the direct ester precursor class to 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid—undergo kinetic resolution with Candida antarctica lipase B (CAL-B) using butyl butanoate as acyl donor with excellent enantioselectivity (enantiomeric ratio er > 200) [1]. In stark contrast, the regioisomeric 2-amino-1,2,3,4-tetrahydronaphthalene analogs showed negligible enantioselectivity (er = 4) under identical conditions. The 1-amino substitution pattern is therefore critical for achieving commercially viable enantiomeric purity via enzymatic resolution. While this study did not test the 5-bromo-substituted variant specifically, the 1-aminoindane carboxylate core structure is conserved, and the er > 200 benchmark applies as a class-level expectation for 1-aminoindane-1-carboxylate esters.

Chiral Resolution Biocatalysis Enantiomeric Purity Procurement Specification

Conformational Constraint: Indane Scaffold φ/ψ Restriction vs. Acyclic α-Amino Acids in Peptide Backbone Engineering

The indane scaffold imposes torsional constraints on the φ and ψ dihedral angles of the amino acid backbone that are fundamentally different from acyclic quaternary α-amino acids such as α-methylphenylalanine or α-aminoisobutyric acid (Aib). In Aib, the φ/ψ angles are restricted to helical regions of Ramachandran space (φ ≈ ±57°, ψ ≈ ±47° for 3₁₀/α-helices), but multiple rotameric states remain accessible. In 1-aminoindane-1-carboxylic acid derivatives, the covalent linkage between the Cα and the aromatic ring via the cyclopentane bridge restricts the Cα–Cβ bond rotation, eliminating rotameric freedom at the χ₁ torsion angle [1]. Kotha et al. have explicitly described these compounds as 'conformationally constrained cyclic α-amino acid derivatives' designed to reduce the conformational entropy penalty upon target binding [2]. This constraint is preserved in the 5-bromo derivative, with the added feature that the bromine atom at C5 provides an NMR-active and electron-density handle for structural characterization of the constrained peptide.

Peptide Engineering Conformational Restriction Peptidomimetics Structural Biology

Predicted Physicochemical Differentiation: Brominated Target Compound vs. Non-Brominated Parent

The introduction of bromine at the 5-position produces quantifiable changes in key physicochemical descriptors relative to the non-brominated parent compound. The molecular weight increases from 177.20 (parent, CAS 3927-71-7) to 256.10 (target, CAS 1270560-62-7), representing a 44.5% mass increase [1]. The predicted pKa of the carboxylic acid group shifts to 1.75 ± 0.20 for the (S)-enantiomer , compared to the typical carboxylic acid pKa range of approximately 2.0–2.5 for indane-1-carboxylic acids, suggesting enhanced acidity due to the electron-withdrawing effect of bromine (σₘ = 0.39). Lipophilicity is substantially increased: while the parent compound has an XLogP3-AA of -1.5 [1], the brominated derivative is expected to exhibit positive logP values (estimated +0.5 to +1.0 based on the π value of aromatic bromine ≈ +0.86), significantly altering membrane permeability and solubility profiles.

Physicochemical Properties Lipophilicity ADME Prediction Procurement Specification

Optimal Research and Procurement Application Scenarios for 1-Amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic Acid


Late-Stage Diversification of Peptide Leads via On-Resin Suzuki-Miyaura Cross-Coupling

Medicinal chemistry programs seeking to elaborate peptide-based leads through aromatic substitution can exploit the 5-bromo handle for on-resin or post-synthetic Suzuki-Miyaura cross-coupling, a strategy demonstrated for brominated indane-based α-amino acids by Kotha et al. (Synthesis 2002) [1]. The non-brominated parent (CAS 3927-71-7) cannot access this diversification route, making the 5-bromo compound the only viable choice for biaryl-modified constrained peptide libraries. The predictable er > 200 enzymatic resolution benchmark (Li et al., 2011) further enables procurement of racemic material followed by cost-effective enantiomeric purification [2].

Conformationally Constrained Pharmacophore Design for CNS Target Programs

The 1-aminoindane scaffold is a validated pharmacophore for CNS drug discovery, as exemplified by the clinical success of (R)-rasagiline as an MAO-B inhibitor. The 5-bromo variant extends this scaffold utility by providing an additional vector for halogen bonding to target proteins and a site for radiolabeling or further derivatization. The restricted φ/ψ conformational space of the indane-constrained amino acid reduces the entropic penalty of target binding relative to acyclic α-amino acids such as phenylalanine [1], a property of particular value in fragment-based drug design where rigid scaffolds are preferred for their predictable binding poses.

Enantiopure Building Block Procurement via Enzymatic Resolution for Asymmetric Synthesis

Based on the class-level enantioselectivity benchmark established by Li et al. (er > 200 for 1-aminoindane-1-carboxylate esters with CAL-B) [1], procurement of racemic 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid followed by in-house CAL-B-mediated kinetic resolution represents a cost-effective route to either (R)- or (S)-enantiomer in high optical purity. This contrasts sharply with 2-aminoindane regioisomers (er = 4), where enzymatic resolution is impractical [1]. The free amino acid enantiomers can be obtained as their hydrochloride salts with near-maximum theoretical yields, as demonstrated for the unsubstituted 1-aminoindane-1-carboxylate series.

ADME-Structure Relationship Studies Profiling Halogen Position Effects on CYP Inhibition

The divergent CYP inhibition profiles of 5-bromo- vs. 4-bromo-indane-1-carboxylic acid regioisomers (CYP1A2-selective vs. dual CYP1A2/CYP2D6) [1][2] position 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid as a key probe for systematic structure-ADME relationship studies. Drug metabolism scientists can use the 5-bromo compound as a CYP1A2-selective scaffold control in panels that include the 4-bromo regioisomer, enabling deconvolution of bromine position effects on CYP engagement independent of the indane core.

Quote Request

Request a Quote for 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.